REACTION_CXSMILES
|
[Na].[CH3:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([C:15]([O:17]CC)=O)[C:10]([O:12]CC)=O)=[CH:5][CH:4]=1.[NH2:20][C:21]([NH2:23])=[O:22]>C(O)C>[CH3:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]2[C:10](=[O:12])[NH:23][C:21](=[O:22])[NH:20][C:15]2=[O:17])=[CH:7][CH:8]=1 |^1:0|
|
Name
|
|
Quantity
|
184 mg
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0.95 mL
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
360 mg
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
A white solid separates, which is filtered
|
Type
|
DISSOLUTION
|
Details
|
redissolved in 4 ml of water
|
Type
|
ADDITION
|
Details
|
by adding 6 N hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
A white solid separates, which is collected by filtration
|
Type
|
WASH
|
Details
|
washed with 15 ml of water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C1C(NC(NC1=O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 619 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |